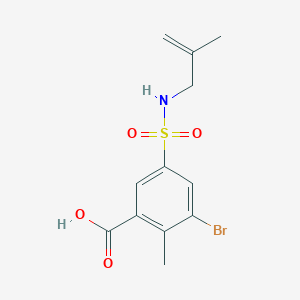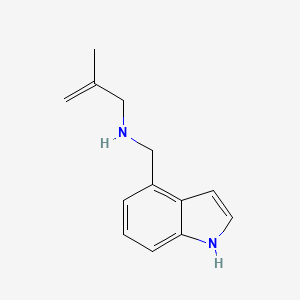
3-Bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid, also known as BMS-582949, is a small molecule inhibitor that targets the FMS-like tyrosine kinase 3 (FLT3) receptor. FLT3 is a receptor tyrosine kinase that is expressed on the surface of hematopoietic stem cells and plays a critical role in the regulation of hematopoiesis. FLT3 mutations are frequently found in acute myeloid leukemia (AML), and targeting FLT3 has been identified as a promising therapeutic strategy for this disease.
Mécanisme D'action
3-Bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid is a selective inhibitor of FLT3, which plays a critical role in the regulation of hematopoiesis. FLT3 mutations are frequently found in AML and are associated with poor prognosis. Inhibition of FLT3 signaling has been identified as a promising therapeutic strategy for AML. 3-Bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid binds to the ATP-binding site of FLT3 and inhibits its kinase activity, thereby blocking downstream signaling pathways that promote cell survival and proliferation.
Biochemical and Physiological Effects:
3-Bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid has been shown to inhibit the growth of AML cells with FLT3 mutations and induce apoptosis. In addition, 3-Bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid has been shown to enhance the efficacy of chemotherapy in AML models. 3-Bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid has also been shown to inhibit the growth of solid tumors in preclinical models.
Avantages Et Limitations Des Expériences En Laboratoire
3-Bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid is a potent and selective inhibitor of FLT3, which makes it a valuable tool for studying FLT3 signaling pathways in vitro and in vivo. However, 3-Bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid has some limitations for laboratory experiments. For example, 3-Bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid has poor solubility in water, which can make it difficult to prepare stock solutions for in vitro assays. In addition, 3-Bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid has low bioavailability in vivo, which can limit its efficacy in animal models.
Orientations Futures
There are several future directions for the development of 3-Bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid and related compounds. One area of focus is the optimization of the pharmacokinetic properties of 3-Bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid to improve its efficacy in animal models and potential clinical applications. Another area of focus is the identification of biomarkers that can predict response to FLT3 inhibitors, which can help to select patients who are most likely to benefit from these therapies. Finally, the combination of FLT3 inhibitors with other targeted therapies or chemotherapy is an area of active investigation.
Méthodes De Synthèse
The synthesis of 3-Bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting material for the synthesis is 3-bromo-2-methyl-5-nitrobenzoic acid, which is converted to the corresponding amine intermediate through a reduction reaction. The amine intermediate is then reacted with 2-methylprop-2-enylsulfonyl chloride to form the sulfonamide intermediate. Finally, the sulfonamide intermediate is coupled with 4-(4-aminomethylphenyl)piperazine-1-carboxylic acid to yield 3-Bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid.
Applications De Recherche Scientifique
3-Bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid has been extensively studied for its potential therapeutic applications in AML. Preclinical studies have shown that 3-Bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid inhibits the growth of AML cells with FLT3 mutations and induces apoptosis. In addition, 3-Bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid has been shown to enhance the efficacy of chemotherapy in AML models.
Propriétés
IUPAC Name |
3-bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO4S/c1-7(2)6-14-19(17,18)9-4-10(12(15)16)8(3)11(13)5-9/h4-5,14H,1,6H2,2-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAWKSVFOIHZBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)S(=O)(=O)NCC(=C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Iodo-2-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]pyridazin-3-one](/img/structure/B6645449.png)
![4-chloro-3-[(2-ethylpyrazol-3-yl)methylamino]-N-methylbenzamide](/img/structure/B6645452.png)

![3-[Methyl-(3-methylsulfonylpyridin-2-yl)amino]propanoic acid](/img/structure/B6645460.png)




![3-[(2-Methylprop-2-enylamino)methyl]phenol](/img/structure/B6645496.png)
![2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine](/img/structure/B6645511.png)
![6-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid](/img/structure/B6645518.png)